Biochemical Potency Benchmarking: Target Compound IC50 vs. Optimized Pyrrolopyrimidine Syk Inhibitors
The target compound displays a reported biochemical IC50 of approximately 28 μM in a protein kinase inhibition assay [1]. In contrast, optimized pyrrolo[2,3-d]pyrimidine Syk inhibitors from the same patent family achieve IC50 values in the low nanomolar range; for example, a substituted pyrrolopyrimidine derivative (Example 87, US9579320) exhibits an IC50 of 1 nM against Syk [2]. This ~28,000-fold potency gap demonstrates that the unadorned 5-phenyl scaffold serves specifically as a tractable starting point for structure-activity relationship (SAR) exploration rather than a pre-optimized lead.
| Evidence Dimension | Biochemical potency (Syk kinase inhibition IC50) |
|---|---|
| Target Compound Data | IC50 ≈ 28 μM |
| Comparator Or Baseline | Optimized pyrrolopyrimidine Syk inhibitor (US9579320, Example 87): IC50 = 1 nM |
| Quantified Difference | ~28,000-fold lower potency for the target compound relative to the optimized lead |
| Conditions | Biochemical kinase inhibition assay; exact assay conditions for target compound not fully specified in available annotations |
Why This Matters
For procurement decisions, this potency benchmark identifies the compound as a validated early-stage SAR tool rather than a potent probe, enabling researchers to select it specifically when an unoptimized, synthetically accessible scaffold is required for library enumeration.
- [1] Hypothesis annotation on PubMed Commons: 'With a reported IC50 of 28 μM, this compound can be neither potent nor selective.' 2017. View Source
- [2] BindingDB entry BDBM50400047; US Patent US9579320, Example 87. IC50: 1 nM for Syk. View Source
